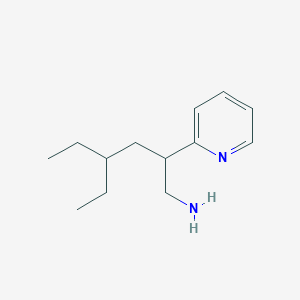

4-Ethyl-2-(pyridin-2-yl)hexan-1-amine

Description

Properties

Molecular Formula |

C13H22N2 |

|---|---|

Molecular Weight |

206.33 g/mol |

IUPAC Name |

4-ethyl-2-pyridin-2-ylhexan-1-amine |

InChI |

InChI=1S/C13H22N2/c1-3-11(4-2)9-12(10-14)13-7-5-6-8-15-13/h5-8,11-12H,3-4,9-10,14H2,1-2H3 |

InChI Key |

WMSLVYDSQJGYJZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)CC(CN)C1=CC=CC=N1 |

Origin of Product |

United States |

Preparation Methods

Reductive Amination

Reductive amination represents the most frequently documented method for synthesizing pyridinyl-substituted amines. This approach involves the condensation of a ketone or aldehyde with a primary amine, followed by reduction.

Procedure from Royal Society of Chemistry (RSC):

- Reactants: 4-Ethylhexan-1-amine and pyridine-2-carbaldehyde.

- Conditions:

- Solvent: Dichloromethane (0.2 M concentration).

- Reducing agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2 eq).

- Temperature: 0°C to room temperature (24 hours).

- Workup:

- Quenching with 1 M NaOH.

- Extraction with dichloromethane, drying over MgSO₄, and solvent evaporation.

- Yield: ~75–85% (estimated from analogous reactions).

- Titanium isopropoxide (Ti(OiPr)₄) as a Lewis catalyst for imine formation.

- Alternative reductants: Borane-pyridine complexes or catalytic hydrogenation.

Nucleophilic Substitution

Alkylation of pyridinyl amines with haloalkanes provides a direct route. This method is noted for scalability in industrial settings.

- Reactants: 2-(Pyridin-2-yl)ethylamine and 1-bromo-4-ethylhexane.

- Conditions:

- Base: Potassium carbonate (K₂CO₃).

- Solvent: Dimethylacetamide (DMA) or dichloromethane.

- Temperature: Reflux (40–50°C for 8–12 hours).

- Purification:

- Yield: 60–70% (patent data).

Multi-Step Synthesis via Intermediate Formation

Complex derivatives often require sequential reactions. A representative pathway involves:

Step 1: Synthesis of 4-(pyridin-2-yloxy)benzaldehyde.

- Reactants: 4-Hydroxybenzaldehyde and 2-bromopyridine.

- Conditions: K₂CO₃, DMA, 24-hour reflux.

Step 2: Reductive amination with 4-ethylhexan-1-amine.

- Catalyst: Cuprous bromide (CuBr, 5 mol%).

- Solvent: Acetone/methanol mixture.

- Isolation: Distillation under vacuum followed by hexane recrystallization.

Comparative Analysis of Methods

Critical Reaction Parameters

- Temperature control: Maintaining 0–5°C during imine formation minimizes side products.

- Catalyst choice: CuBr enhances reaction rates in acetone/methanol systems.

- Solvent polarity: Polar aprotic solvents (e.g., DMA) improve alkylation efficiency.

Industrial-Scale Considerations

- Continuous flow systems: Reduce reaction times for reductive amination (patent WO2004108721A1).

- Cost drivers: Sodium triacetoxyborohydride is preferred over Pt/C hydrogenation for safety and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2-(pyridin-2-yl)hexan-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form different amine derivatives.

Substitution: The compound can participate in substitution reactions where the pyridine ring or the hexane chain is modified.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathways .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

4-Ethyl-2-(pyridin-2-yl)hexan-1-amine is utilized in various scientific research applications, including:

Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and antimicrobial effects.

Industry: Employed in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 4-Ethyl-2-(pyridin-2-yl)hexan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Pyridinyl Derivatives

- 5-(3-(Ethylsulfonyl)pyridin-2-yl)-pyrazolo[1,5-a]pyrimidine Derivatives (): These compounds share a pyridin-2-yl group but incorporate a pyrazolopyrimidine core and ethylsulfonyl substituent. The sulfonyl group enhances electronegativity and hydrogen-bond acceptor capacity, making them potent pesticides.

- 1-(2-Fluorophenyl)hexan-1-amine Hydrochloride (): This compound replaces the pyridinyl group with a fluorophenyl ring. Fluorine’s electronegativity increases polarity and metabolic stability, often seen in pharmaceuticals.

Piperidine and Aliphatic Amine Derivatives

2,2,6,6-Tetramethylpiperidin-4-yl Esters ():

These derivatives feature a rigid piperidine ring with bulky methyl groups, enhancing steric hindrance and thermal stability. Unlike 4-Ethyl-2-(pyridin-2-yl)hexan-1-amine, their applications focus on antioxidant or polymerization inhibition due to hindered amine kinetics .- Hexan-1-amine and Derivatives (): Straight-chain hexan-1-amine lacks aromatic substituents, leading to lower boiling points and higher volatility. The ethyl and pyridinyl groups in 4-Ethyl-2-(pyridin-2-yl)hexan-1-amine increase molecular weight (estimated ~220–250 g/mol) and reduce solubility in nonpolar solvents compared to hexan-1-amine (MW 101.2 g/mol) .

Physicochemical Properties

Table 1: Key Property Comparisons

| Compound | Molecular Weight (g/mol) | Key Functional Groups | Boiling Point (°C, estimated) | Solubility Trends |

|---|---|---|---|---|

| 4-Ethyl-2-(pyridin-2-yl)hexan-1-amine | ~220–250 | Pyridine, aliphatic amine | >200 (high due to branching) | Moderate in polar solvents |

| 1-(2-Fluorophenyl)hexan-1-amine HCl | 231.74 | Fluorophenyl, amine hydrochloride | N/A | High in water (salt form) |

| Hexan-1-amine | 101.2 | Primary amine | 130–132 | High in alcohols, low in water |

| 2,2,6,6-Tetramethylpiperidin-4-yl acetate | 199.3 | Piperidine, ester | ~250 | Low in water, high in organics |

Notes:

- The pyridinyl group in 4-Ethyl-2-(pyridin-2-yl)hexan-1-amine enhances hydrogen-bond acceptor capacity compared to phenyl or aliphatic amines.

- Branched chains (e.g., ethyl at C4) reduce crystallinity, as observed in SHELX-refined structures of similar amines .

Biological Activity

4-Ethyl-2-(pyridin-2-yl)hexan-1-amine is a compound of interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

4-Ethyl-2-(pyridin-2-yl)hexan-1-amine is a pyridine derivative that serves as an intermediate in organic synthesis and a ligand in coordination chemistry. Its structure features a pyridine ring, which is known for influencing biological interactions due to its ability to participate in hydrogen bonding and coordinate with metal ions.

Synthesis Pathways

The synthesis of 4-Ethyl-2-(pyridin-2-yl)hexan-1-amine typically involves:

- Alkylation : The introduction of the ethyl group onto the hexanamine backbone.

- Pyridine Substitution : The incorporation of the pyridine moiety via nucleophilic substitution reactions.

The biological activity of 4-Ethyl-2-(pyridin-2-yl)hexan-1-amine is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. This compound has been investigated for:

- Enzyme Inhibition : It can inhibit specific enzymes, potentially leading to therapeutic effects in conditions such as inflammation or infection.

- Receptor Binding : It may modulate receptor activity, affecting signaling pathways related to pain and inflammation.

Therapeutic Applications

Research has explored several therapeutic areas for 4-Ethyl-2-(pyridin-2-yl)hexan-1-amine:

- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against various pathogens, including bacteria and fungi. For instance, derivatives of similar compounds have shown selective activity against Chlamydia species, suggesting a possible application in treating infections caused by this pathogen .

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, with some studies indicating reduced inflammatory markers in vitro and in vivo models.

- Anticancer Potential : Similar pyridine derivatives have demonstrated anticancer activity against various cancer cell lines, suggesting that 4-Ethyl-2-(pyridin-2-yl)hexan-1-amine may also possess potential as an anticancer agent .

Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial efficacy of compounds similar to 4-Ethyl-2-(pyridin-2-yl)hexan-1-amine found that certain derivatives exhibited significant activity against Neisseria meningitidis and Haemophilus influenzae. The compounds were tested at various concentrations, revealing a dose-dependent response .

| Compound | Target Pathogen | MIC (μg/mL) |

|---|---|---|

| ACP1a | N. meningitidis | 64 |

| ACP1b | H. influenzae | 8 |

Study 2: Anti-inflammatory Activity

In another investigation focused on anti-inflammatory properties, researchers assessed the impact of 4-Ethyl-2-(pyridin-2-yl)hexan-1-amine on cytokine production in macrophage cell lines. Results indicated a significant reduction in TNF-alpha and IL-6 levels upon treatment with the compound .

Q & A

Q. What are the common synthetic routes for preparing 4-Ethyl-2-(pyridin-2-yl)hexan-1-amine, and how can reaction conditions be optimized?

Methodological Answer:

- Core Strategy : The synthesis of structurally similar amines (e.g., substituted cyclohexan-1-amine derivatives) often involves reductive amination, nucleophilic substitution, or coupling reactions. For example, in the synthesis of (1R,4R)-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine, debenzylation of dibenzyl-protected precursors using hydrogenolysis or catalytic transfer hydrogenation is employed .

- Optimization Tips :

- Use triethylamine (TEA) as a base to neutralize HCl byproducts during deprotection .

- Purify intermediates via preparative thin-layer chromatography (TLC) to isolate enantiomerically pure products .

- Optimize solvent systems (e.g., 95% ethanol for high-temperature reactions) to improve yield and reduce side reactions .

Q. Which spectroscopic and analytical techniques are most effective for characterizing 4-Ethyl-2-(pyridin-2-yl)hexan-1-amine?

Methodological Answer:

- Mass Spectrometry (MS) : Electrospray ionization (ESI+) is ideal for confirming molecular weight. For example, m/z 198 [M + H]+ was used to validate (1R,4R)-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine .

- NMR Spectroscopy : 1H NMR is critical for structural elucidation. Analyze chemical shifts for pyridin-2-yl protons (δ ~8.6 ppm) and ethyl/hexyl chain environments (δ 1.0–2.5 ppm) .

- Chromatography : Reverse-phase HPLC or GC-MS can assess purity, especially for enantiomeric resolution .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions in biological systems (e.g., enzyme binding)?

Methodological Answer:

- Docking Studies : Use crystallographic references (e.g., PDB: 6IAU for amine dehydrogenases) to model ligand-enzyme interactions. For example, docking n-alkyl primary amines (e.g., hexan-1-amine) into active sites revealed steric and electronic preferences .

- In Silico Mutagenesis : Tools like PyMol or Rosetta can simulate mutations to assess binding affinity changes. This helps prioritize synthetic targets for bioactivity studies .

Q. How can researchers resolve contradictions in thermodynamic property measurements (e.g., solubility, refractive index)?

Methodological Answer:

- Data Triangulation : Cross-validate results using multiple techniques. For example, volumetric and refractive index data for hexan-1-amine mixtures were reconciled by standardizing solvent purity and temperature control (±0.01°C) .

- Error Analysis : Quantify uncertainties in density or speed-of-sound measurements using statistical tools (e.g., ANOVA). Inconsistent results may arise from impurities or instrument calibration drift .

Q. What strategies optimize reaction yields for stereochemically complex derivatives of 4-Ethyl-2-(pyridin-2-yl)hexan-1-amine?

Methodological Answer:

- Chiral Catalysts : Use palladium/ligand systems (e.g., BINAP) for asymmetric synthesis. For example, enantioselective C–N coupling achieved >90% ee in spirocyclic amine derivatives .

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in SN2 reactions, while ethereal solvents (e.g., THF) favor sterically hindered pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.